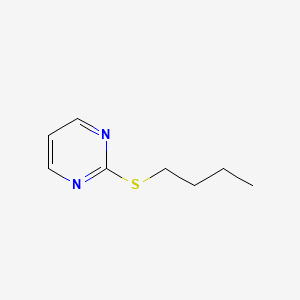

Pyrimidine, 2-(butylthio)-

Description

Significance of the Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the core structure of the nucleobases uracil (B121893), thymine, and cytosine found in DNA and RNA. nih.govgsconlinepress.comscirp.org This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery. nih.govignited.in Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows pyrimidine-based compounds to interact effectively with a wide array of biological targets, including enzymes and receptors. nih.govnih.gov

The versatility of the pyrimidine ring allows for the synthesis of a vast number of derivatives with diverse pharmacological activities. gsconlinepress.comjclmm.com Researchers have successfully developed pyrimidine-containing compounds that exhibit anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govgsconlinepress.comignited.in The ongoing exploration of the pyrimidine chemical space continues to yield novel therapeutic agents, addressing a multitude of diseases. nih.govghalib.edu.af

Importance of the Thioether Functionality in Pyrimidine Derivatives

The introduction of a thioether group, specifically a butylthio group at the 2-position of the pyrimidine ring, imparts unique physicochemical properties to the molecule. The sulfur atom in the thioether linkage can influence the compound's electronic distribution, lipophilicity, and metabolic stability. These modifications can, in turn, modulate the biological activity and pharmacokinetic profile of the parent pyrimidine scaffold.

Thioether derivatives of various heterocyclic compounds, including pyrimidines, have demonstrated a broad spectrum of biological activities. rsc.org The thioether moiety can act as a flexible linker, allowing for optimal interaction with biological targets. Furthermore, the sulfur atom can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for molecular recognition and binding affinity. The presence of the butylthio group can also enhance the compound's ability to permeate cell membranes, a critical factor for reaching intracellular targets.

Research Landscape and Foundational Studies on 2-(Butylthio)pyrimidine Derivatives

Research into 2-(butylthio)pyrimidine and its derivatives has been driven by the quest for new therapeutic agents. Foundational studies have focused on the synthesis and evaluation of the biological activities of these compounds. For instance, the synthesis of various 2-substituted thiopyrimidine-4(3H)-ones, including 2-(butylthio)pyrimidine-4(3H)-one, has been achieved through the base-catalyzed alkylation of 2-thiouracil (B1096). nih.govresearchgate.net

Subsequent investigations have explored the potential of these compounds in various therapeutic areas. For example, certain 2-(butylthio)pyrimidine derivatives have been investigated for their antimicrobial and anticancer activities. nih.gov One study reported that 2-(butylthio)-4-phenyl-6-(pyridine-2-ylamino)pyrimidine-5-carbonitrile exhibited potent cytotoxicity against several cancer cell lines. ekb.eg Other research has focused on the development of 2-(butylthio)pyrimidine derivatives as potential inhibitors of specific enzymes or as agents for combating bacterial infections. google.com The synthesis of novel 2-(benzylthio)pyrimidines and their evaluation for antibacterial activity has also been an area of active research. scirp.org

The following table provides a summary of some key research findings related to 2-(butylthio)pyrimidine and its derivatives:

| Compound/Derivative | Research Focus | Key Findings |

| 2-(Butylthio)pyrimidine-4(3H)-one | Synthesis and antimicrobial activity | Synthesized via alkylation of 2-thiouracil and exhibited antimicrobial properties. nih.gov |

| 2-(Butylthio)-4-phenyl-6-(pyridine-2-ylamino)pyrimidine-5-carbonitrile | Anticancer activity | Showed potent cytotoxicity against HCT-116, HepG-2, MCF-7, and A549 cancer cell lines. ekb.eg |

| 2-(Butylthio)-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-9-methyl-9H-purin-6-amine | Antibacterial activity against Gram-negative bacteria | Possesses antibacterial activity when administered with a membrane penetrating agent. google.com |

| 2-(sec-Butylthio)pyrimidine-5-carbaldehyde | Chemical synthesis and properties | A building block for more complex molecules. sigmaaldrich.comchemimpex.com |

| 2-(Butylthio)pyrimidine-4,6-diamine | Chemical synthesis | A pyrimidine derivative with potential for further functionalization. chemsrc.com |

This body of research underscores the continued interest in 2-(butylthio)pyrimidine as a versatile scaffold for the development of new and effective therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

66348-66-1 |

|---|---|

Molecular Formula |

C8H12N2S |

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-butylsulfanylpyrimidine |

InChI |

InChI=1S/C8H12N2S/c1-2-3-7-11-8-9-5-4-6-10-8/h4-6H,2-3,7H2,1H3 |

InChI Key |

ORHKBCVZKAQYPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butylthio Pyrimidine Derivatives

Direct S-Alkylation of 2-Thiopyrimidines

Direct S-alkylation of 2-thiopyrimidines, also known as 2-mercaptopyrimidines, is a widely employed and straightforward method for the synthesis of 2-(alkylthio)pyrimidines. nih.gov This approach involves the reaction of a 2-thiopyrimidine derivative with an appropriate alkylating agent, typically an alkyl halide, in the presence of a base. ekb.eg The sulfur atom of the thiocarbonyl group acts as a nucleophile, displacing the halide to form the desired S-alkylated product.

Reaction of 2-Thiouracil (B1096) with Alkyl Halides

A common and effective method for synthesizing 2-(butylthio)pyrimidine derivatives involves the direct S-alkylation of 2-thiouracil and its analogues with alkyl halides. ekb.eg This reaction is typically carried out in the presence of a base to facilitate the formation of the more nucleophilic thiolate anion. For instance, 2-thiouracil can be reacted with butyl bromide in the presence of a base like triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3) to yield 2-(butylthio)pyrimidine-4(3H)-one. ekb.egresearchgate.net

A specific example involves the synthesis of 2-(butylthio)pyrimidine-4,6-diol, where 2-thiobarbituric acid is dissolved in a potassium hydroxide (B78521) solution and treated with butyl iodide. google.com The reaction mixture is then heated in a sealed vessel to drive the S-alkylation to completion. google.com This method highlights the use of a strong base (KOH) to deprotonate the thiouracil, enhancing its nucleophilicity towards the alkyl halide.

The reaction conditions for S-alkylation can be varied to optimize yields and accommodate different substrates. Common solvents for this reaction include dimethylformamide (DMF), acetonitrile, and alcohols. ekb.egjapsonline.comgrafiati.com The choice of base and solvent can influence the reaction rate and selectivity, particularly in cases where N-alkylation is a possible side reaction.

Table 1: Examples of Direct S-Alkylation of 2-Thiouracil Derivatives

| Starting Material | Alkylating Agent | Base | Solvent | Product |

| 2-Thiouracil | Butyl bromide | Et3N or K2CO3 | Not specified | 2-(Butylthio)pyrimidine-4(3H)-one ekb.egresearchgate.net |

| 2-Thiobarbituric acid | Butyl iodide | KOH | Water | 2-(Butylthio)pyrimidine-4,6-diol google.com |

| 4,6-Dimethyl-2-thiopyrimidine | α-Chloroacetamides | K2CO3 | DMF | (4,6-Dimethylpyrimidin-2-yl)thio-N-acetamides japsonline.com |

Condensation with Halogenated Alkyls

The synthesis of 2-(alkylthio)pyrimidine derivatives can also be achieved through the condensation of 2-thiopyrimidines with halogenated alkyls. grafiati.com This method is a variation of the direct S-alkylation, where the halogenated alkyl provides the alkyl group that attaches to the sulfur atom. The reaction is typically performed in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic attack of the thiopyrimidine on the halogenated alkyl. grafiati.com

This approach is versatile, allowing for the introduction of a wide range of alkyl groups onto the pyrimidine (B1678525) scaffold. For example, various 2-thioalkylpyrimidine derivatives can be synthesized by condensing 2-thiopyrimidines with different halogenated alkanes. grafiati.com The choice of the halogenated alkyl is crucial as it determines the nature of the substituent at the 2-position of the pyrimidine ring.

A series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines were prepared by the condensation of 2-thiopyrimidines with benzyl (B1604629) halides or 2-(chloromethyl)-1H-benzimidazole in the presence of a base. scirp.org This demonstrates the utility of this method for introducing more complex and potentially biologically active moieties.

Nucleophilic Aromatic Substitution (SnAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for the synthesis of 2-(butylthio)pyrimidines, particularly when starting from pyrimidines bearing a suitable leaving group at the 2-position. This pathway involves the attack of a nucleophile, in this case, butanethiolate, on the electron-deficient pyrimidine ring, leading to the displacement of the leaving group. masterorganicchemistry.comtaylorandfrancis.com

Displacement of Halides (e.g., Chloro) at the 2-Position by Butanethiol

A common SNAr strategy for the synthesis of 2-(butylthio)pyrimidines involves the reaction of a 2-chloropyrimidine (B141910) derivative with butanethiol in the presence of a base. taylorandfrancis.com The base deprotonates the butanethiol to form the more nucleophilic butanethiolate anion, which then attacks the C-2 position of the pyrimidine ring. The chloride ion is subsequently expelled as the leaving group.

The reactivity of halopyrimidines in SNAr reactions is influenced by the nature of the halogen, with the general order of reactivity being F > Cl > Br > I. masterorganicchemistry.com However, factors such as the substituents on the pyrimidine ring and the reaction conditions can also play a significant role. The use of 2-chloropyrimidines is common due to their ready availability and sufficient reactivity. Kinetic studies on the substitution of 2-chloropyrimidine with various nucleophiles have shown that these reactions are typically second-order, being first-order in both the substrate and the nucleophile. zenodo.org

Mechanism and Selectivity in SnAr Reactions

The mechanism of SNAr reactions on pyrimidines generally proceeds through a two-step addition-elimination pathway. ugr.esyoutube.com The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ugr.es In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the pyrimidine ring.

The regioselectivity of SNAr reactions on substituted pyrimidines, such as 2,4-dichloropyrimidines, is a critical consideration. Generally, nucleophilic attack is favored at the C-4 position. wuxiapptec.com However, the presence of certain substituents on the pyrimidine ring can alter this selectivity. For instance, electron-donating groups at the C-6 position can direct the nucleophilic attack to the C-2 position. wuxiapptec.com Computational studies, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO maps, can help predict the regioselectivity of these reactions. wuxiapptec.com

The nature of the nucleophile and the leaving group, as well as the solvent, can also influence the reaction mechanism, which can range from a stepwise process to a concerted one. ugr.es In some cases, pre-reactive molecular complexes may form prior to the transition state, potentially facilitating the reaction. ugr.es

Multi-Step Synthetic Strategies for Substituted 2-(Butylthio)pyrimidines

The synthesis of more complex and highly substituted 2-(butylthio)pyrimidine derivatives often requires multi-step synthetic strategies. ontosight.ai These strategies typically involve the initial construction of a substituted pyrimidine core, followed by the introduction of the butylthio group at a suitable stage of the synthesis. nih.govfiveable.me

One approach involves the condensation of a β-oxoester or a related synthon with an amidine derivative to form the pyrimidine ring. scispace.com This can be followed by functional group manipulations to introduce a leaving group at the 2-position, which can then be displaced by butanethiol via an SNAr reaction. Alternatively, a 2-thiopyrimidine can be formed during the initial cyclization, which is then subsequently S-alkylated with a butyl halide.

For example, a multi-step synthesis of 4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- involves carefully controlled reaction conditions to achieve the desired substitution pattern on the pyrimidine ring. ontosight.ai Another strategy, termed "deconstruction-reconstruction," involves converting a pre-existing pyrimidine into a reactive intermediate that can then be used to construct a new, more complex pyrimidine derivative. nih.gov This approach allows for the diversification of the pyrimidine core and can be used to access analogues that would be challenging to synthesize via other methods. nih.gov

Synthesis involving Pyrimidine-5-carbonitrile Intermediates

The pyrimidine-5-carbonitrile moiety serves as a versatile intermediate for the elaboration of complex 2-(butylthio)pyrimidine derivatives. A common strategy involves the initial synthesis of a core pyrimidine structure, which is subsequently functionalized.

For instance, the precursor 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be synthesized through a one-pot Biginelli reaction involving 4-fluorobenzaldehyde, ethyl cyanoacetate, and thiourea, with potassium carbonate (K₂CO₃) as the catalyst. researchgate.net Subsequent S-alkylation of this thioxo derivative with appropriate alkyl halides, such as butyl bromide, in a solvent like dimethylformamide (DMF) yields the corresponding 2-(butylthio)pyrimidine-5-carbonitrile derivatives. researchgate.net

Another documented synthesis involves reacting 2-(butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile with heteroaromatic amines. This nucleophilic substitution reaction, carried out in isopropyl alcohol with triethylamine (TEA) as a neutralizing agent, can achieve high yields of up to 91%. Current time information in Bangalore, IN. The chloro group at the C4 position is readily displaced by the amine nucleophile, demonstrating a reliable method for further diversification of the 2-(butylthio)pyrimidine scaffold. Current time information in Bangalore, IN. This approach has been used to create compounds such as 2-(Butylthio)-4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile. wur.nl

The table below summarizes representative synthetic transformations involving pyrimidine-5-carbonitrile intermediates.

| Starting Material | Reagents | Product | Key Conditions | Yield | Source |

|---|---|---|---|---|---|

| 6-(4-Fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Benzyl chloride derivatives, DMF | S-alkylated 2-(benzylthio)-6-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives | -5 °C | Not specified | researchgate.net |

| 2-(Butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile | Heteroaromatic amine, Triethylamine (TEA) | Substituted 2-(butylthio)-4-(heteroarylamino)-6-phenylpyrimidine-5-carbonitrile | Isopropyl alcohol, Reflux | 91% | Current time information in Bangalore, IN. |

Preparation of Fused Pyrimidine Systems with a Butylthio Moiety

The 2-(butylthio)pyrimidine core is a valuable building block for constructing more complex, fused heterocyclic systems. These larger structures are often created by performing cyclization reactions on appropriately substituted 2-(butylthio)pyrimidine derivatives.

One prominent example starts with 6-amino-2-(butylthio)pyrimidin-4(3H)-one. researchgate.net This compound can undergo a three-component reaction with various aldehydes and dimedone, using a recyclable nanocatalyst, to form pyrimido[4,5-b]quinoline derivatives. researchgate.net Similarly, reacting it with another equivalent of an amino-pyrimidine can lead to the formation of pyrido[2,3-d:6,5-d']dipyrimidine systems. researchgate.net

Another strategy involves the intramolecular cyclization of a pre-functionalized pyrimidine. For example, 2-azido-4-(butylthio)pyrido[3,2-d]pyrimidine exists in equilibrium with its fused tetracyclic isomer, 5-(butylthio)pyrido[2,3-e]tetrazolo[1,5-a]pyrimidine. organic-chemistry.org This azide-tetrazole equilibrium is influenced by factors such as solvent polarity. organic-chemistry.org

The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives has also been reported. Starting from a cycloheptanone, ethyl cyanoacetate, and sulfur (Gewald reaction), a thieno[2,3-d]pyrimidin-4(5H)-one core can be constructed. S-alkylation with butyl halide then installs the butylthio group at the 2-position, yielding compounds like 2-(Butylthio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta gatech.edunih.govthieno[2,3-d]pyrimidin-4-(5H)-one. researchgate.net

The following table presents examples of fused systems derived from 2-(butylthio)pyrimidines.

| Starting Material | Reaction Type | Fused System Formed | Key Reagents/Conditions | Source |

|---|---|---|---|---|

| 6-Amino-2-(butylthio)pyrimidin-4(3H)-one | Three-component reaction | Pyrimido[4,5-b]quinolines | Aldehydes, Dimedone, Recyclable nanocatalyst | researchgate.net |

| 2-Azido-4-(butylthio)pyrido[3,2-d]pyrimidine | Intramolecular cyclization (equilibrium) | Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | Equilibrium influenced by solvent (e.g., CDCl₃) | organic-chemistry.org |

| 3-Phenyl-2-thioxo-2,3,5,6,7,8,9-heptahydro-1H-cyclohepta gatech.edunih.govthieno[2,3-d]pyrimidin-4-one | S-Alkylation | Thieno[2,3-d]pyrimidines | Butyl iodide, K₂CO₃, Acetone, Reflux | researchgate.net |

Cyclization Reactions for Novel Ring Systems

Cyclization reactions are fundamental in organic synthesis for creating ring structures from linear precursors. organic-chemistry.org In the context of 2-(butylthio)pyrimidine, these reactions are employed to build novel heterocyclic systems, either fused to the pyrimidine ring or attached as a substituent. These processes can be broadly categorized based on the components involved, such as [3+3], [4+2], or [5+1] cyclocondensations. nih.gov

One notable approach is the diastereoselective synthesis of nucleoside analogues through the cyclization of acyclic precursors. covenantuniversity.edu.ng A strategy developed for creating sterically hindered molecules involves the kinetically controlled cyclization of an acyclic precursor that already contains the nucleobase and a thioether moiety which can act as a leaving group. covenantuniversity.edu.ng For example, an acyclic thioaminal containing a 2-(tert-butylthio)pyrimidine group can undergo intramolecular S_N2-like displacement of the thioalkyl group by a hydroxyl group to form a new furanoside ring attached to the pyrimidine base. covenantuniversity.edu.ng

Ring transformation is another powerful cyclization strategy where the initial pyrimidine ring is converted into a different heterocyclic system. numberanalytics.com These reactions often proceed via an S_N(ANRORC) mechanism, which involves the Addition of a Nucleophile, Ring Opening, and subsequent Ring Closure. numberanalytics.com For instance, treatment of a uracil (B121893) derivative (a dioxopyrimidine) with a 1,3-ambident nucleophile can lead to the formation of a pyridine (B92270) ring. numberanalytics.com While specific examples starting with a 2-(butylthio) group are less common, the principle demonstrates a pathway for significant structural modification.

The creation of fused ring systems, as detailed in the previous section, represents the most common application of cyclization reactions starting from 2-(butylthio)pyrimidine derivatives. These often involve intramolecular condensation or reactions with bifunctional reagents to build new rings onto the existing pyrimidine scaffold. researchgate.netinformahealthcare.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as the choice of catalyst, solvent, and temperature is crucial for maximizing the yield and purity of 2-(butylthio)pyrimidine derivatives.

Catalyst Systems (e.g., K₂CO₃, TEA, NaH, NaOH, Piperidine)

The synthesis of 2-(butylthio)pyrimidine and its derivatives frequently employs base catalysts to facilitate key reaction steps like condensation and alkylation. The choice of base can significantly influence the reaction's efficiency and outcome.

Potassium Carbonate (K₂CO₃): This is a widely used inorganic base, particularly in S-alkylation reactions. For example, it is used to form 2-(substituted thio)pyrimidin-4-ones from the corresponding 2-thioxo precursors by reaction with alkyl halides in acetone. It is also effective in the synthesis of fused pyrimidine systems, such as promoting the reaction between a 7-chloro-triazolopyrimidine and pyrrolidine (B122466) in ethanol (B145695) to yield the substituted product. gatech.edu

Triethylamine (TEA): A common organic base, TEA is often used as an acid scavenger. In the synthesis of 2-(butylthio)-4-(heteroarylamino)-6-phenylpyrimidine-5-carbonitrile, TEA is used to neutralize the HCl generated during the nucleophilic substitution of the chloro group. Current time information in Bangalore, IN. It is also used as a base catalyst in the Gewald reaction to synthesize thieno[2,3-d]pyrimidine precursors.

Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base used when a powerful deprotonating agent is required. For instance, in the synthesis of 2-substituted pyrimidine-5-carboxylic esters, NaH is used to condense methyl formate (B1220265) with methyl 3,3-dimethoxypropionate to form a key sodium salt intermediate, which then reacts with amidinium salts to form the pyrimidine ring.

Sodium Hydroxide (NaOH): NaOH is a strong, inexpensive base used in various condensation reactions. It can be used to catalyze the multicomponent reaction of ethyl cyanoacetate, S-methyl isothiourea sulfate, and an aryl aldehyde to form pyrimidine-5-carbonitriles. Current time information in Bangalore, IN. It is also employed to form the sodium salt of 4,6-diamino-2-mercaptopyrimidine (B16073) prior to S-alkylation.

Piperidine: This secondary amine can act as a base catalyst in Knoevenagel-type condensations, which are often the initial step in a multicomponent reaction sequence leading to pyrimidine synthesis. Current time information in Bangalore, IN.

The table below provides a summary of catalyst applications in relevant syntheses.

| Catalyst | Reaction Type | Example Substrate/Product | Solvent | Source |

|---|---|---|---|---|

| K₂CO₃ | S-Alkylation / Nucleophilic Substitution | Synthesis of 2-(substituted thio)pyrimidin-4-ones | Acetone / Ethanol | gatech.edu |

| TEA | Nucleophilic Substitution / Condensation | Synthesis of 2-(butylthio)-4-aminopyrimidine derivatives | Isopropyl Alcohol | Current time information in Bangalore, IN. |

| NaH | Condensation (precursor synthesis) | Synthesis of sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Not specified | |

| NaOH | Salt formation / Condensation | S-alkylation of 4,6-diamino-2-mercaptopyrimidine | Methanol | Current time information in Bangalore, IN. |

| Piperidine | Cyclization / Condensation | Synthesis of pyrimidine-5-carbonitrile derivatives | Ethanol | Current time information in Bangalore, IN. |

Solvent Effects and Temperature Control

The choice of solvent and reaction temperature are critical parameters that dictate reaction rates, yields, and sometimes even the reaction pathway.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can have a profound impact.

Aprotic Polar Solvents: Dimethylformamide (DMF) is frequently used for S-alkylation reactions, often with gentle heating (e.g., 50 °C), as it effectively dissolves the reactants and facilitates the nucleophilic attack.

Protic Solvents: Alcohols like ethanol and isopropanol (B130326) are common solvents, especially for reactions that are refluxed, such as nucleophilic substitutions and the formation of fused heterocycles. Current time information in Bangalore, IN.gatech.edu Acetone is another common solvent for S-alkylation reactions, particularly when using K₂CO₃ as a base.

Solvent Polarity Influence: The azide-tetrazole equilibrium of 2-azido-4-(butylthio)pyrido[3,2-d]pyrimidine is a clear example of solvent influence. In the highly polar solvent DMSO-d₆, the equilibrium is fully shifted toward the fused tetrazole form, whereas in the less polar CDCl₃, a mixture of both the azido (B1232118) and tetrazole tautomers is observed. organic-chemistry.org

Temperature Control: Reaction temperature is a key lever for controlling reaction kinetics.

Room Temperature: Many reactions, such as the S-alkylation of certain pyrimidin-4-ones in DMF or the stirring of 2-thiouracil-5-carbonitrile with an alkyl halide in acetone, can proceed efficiently at room temperature. Current time information in Bangalore, IN.

Elevated Temperatures: Refluxing is commonly required to drive reactions to completion, especially for condensations and the formation of fused rings. Current time information in Bangalore, IN.gatech.edu Temperatures can range from 50 °C to 120 °C depending on the specific transformation and solvent used. gatech.edu For example, the synthesis of certain fused pyrimidines requires heating at 120 °C in ethylene (B1197577) glycol (EG). gatech.edu Optimization studies have shown that for some solvent-free reactions, the best yields are obtained at specific temperatures like 60 °C or 70 °C. nih.gov

Green Chemistry Approaches in 2-(Butylthio)pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact. These approaches focus on minimizing waste, using safer solvents, improving energy efficiency, and employing catalytic methods.

Key green strategies relevant to 2-(butylthio)pyrimidine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a product that contains significant portions of all reactants. This approach improves atom economy and reduces the need for intermediate purification steps. The synthesis of pyrimido[4,5-b]quinolines from 6-amino-2-(butylthio)pyrimidin-4(3H)-one is an example of an MCR. researchgate.net

Use of Recyclable Catalysts: The development of heterogeneous or recyclable catalysts is a core tenet of green chemistry. A reported synthesis of pyrimidoquinolines uses a [γ-Fe₂O₃@HAp-SO₃H] nanocatalyst that can be easily recovered and reused, offering better yields and shorter reaction times compared to traditional methods. researchgate.net

Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a major goal. Reactions can be run under solvent-free conditions, often with mechanical grinding or heating. Deep Eutectic Solvents (DESs) are emerging as "green solvents" and can also act as catalysts. nih.gov Research has shown that a DES can effectively catalyze the synthesis of pyrimidine derivatives in high yields and short reaction times under solvent-free conditions. nih.gov

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times, often leading to higher yields and purer products compared to conventional heating. This technique has been successfully applied to the synthesis of various pyrimidine-5-carbonitrile derivatives. Current time information in Bangalore, IN.

These green methodologies offer more sustainable and efficient pathways for the synthesis of 2-(butylthio)pyrimidine derivatives, aligning with modern standards for chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of 2 Butylthio Pyrimidine Derivatives

X-Ray Crystallography for Definitive Three-Dimensional Structure Determinationnih.govnih.gov

X-ray crystallography stands as the definitive method for determining the three-dimensional molecular structure of crystalline solids. nih.gov By analyzing the diffraction patterns produced when a crystal is exposed to an X-ray beam, researchers can calculate the electron density map of the repeating unit within the crystal. nih.gov This map allows for the precise localization of each atom in the molecule, providing a complete structural picture. For derivatives of 2-(butylthio)pyrimidine, this technique has been instrumental in confirming molecular conformations and understanding the subtleties of their solid-state structures. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Anglesnih.govsemanticscholar.org

The crystal structure of a molecule is defined by its specific geometric parameters. In pyrimidine (B1678525) compounds, the carbon-carbon bond distances within the ring are typically in the range of 1.35-1.40 Å. semanticscholar.org X-ray analysis provides exact values for these and all other bonds, as well as the angles between them.

A detailed crystallographic study on a closely related compound, N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine (DMS), reveals key structural features that are likely to be relevant for 2-(butylthio)pyrimidine derivatives. The asymmetric unit of the DMS crystal contains two independent molecules, A and B, which differ primarily in their conformation. nih.gov This is evident in the dihedral angles, which describe the rotation around a chemical bond.

The dihedral angle between the pyrimidine ring and the adjacent aromatic ring is a critical parameter. In molecule A of DMS, this angle is 55.0(9)°, while in molecule B it is 39.6(1)°. nih.gov Another significant conformational feature is the relationship between the two aromatic rings, which are nearly perpendicular to each other, with dihedral angles of 88.6(8)° and 89.2(1)° for molecules A and B, respectively. nih.gov In another studied derivative, a pyrimidine sulfonate ester, the crystal structure revealed a distinct U-shaped conformation. mdpi.com These variations highlight how substituent changes and crystal packing forces can influence the molecule's preferred shape. iucr.org

| Angle Description | Molecule A (°) | Molecule B (°) |

|---|---|---|

| Between Central Aromatic and Pyrimidine Rings | 55.0(9) | 39.6(1) |

| Between Terminal Aromatic and Pyrimidine Rings | 34.5(4) | 49.6(1) |

| Between the Two Aromatic Rings | 88.6(8) | 89.2(1) |

Intermolecular Interactions (e.g., π-stacking, Hydrogen Bonding)nih.govrsc.orgnih.gov

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, are crucial for the stability of the crystal lattice.

In related pyrimidine-containing systems, π-π stacking interactions are a significant feature. nih.govacs.org These occur when the electron-rich π systems of aromatic rings align in a face-to-face or offset manner. For instance, in one series of linear molecules containing a pyrimidine ring, the perpendicular distance between the planes of neighboring pyrimidine rings was found to be 3.51 Å, indicating π-π interactions. acs.org

Other weak intermolecular interactions, such as C–H⋯π, C–H⋯N, and C–H⋯S contacts, are also known to play a role in the crystal stability of thieno[2,3-d]pyrimidine (B153573) derivatives. rsc.orgrsc.org Interactions involving the sulfur atom, such as S⋯C and S⋯S contacts, can also contribute to the stability of the crystal structure. rsc.org The collective effect of these diverse and often subtle interactions determines the final, elegant crystal architecture of these compounds. iucr.orgnih.gov

Computational Chemistry and Theoretical Investigations of 2 Butylthio Pyrimidine Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of 2-(butylthio)pyrimidine derivatives. nih.govresearchgate.net By employing methods like B3LYP with various basis sets, researchers can accurately model these molecules and predict their behavior. nih.govresearchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a local minimum on the potential energy surface. scm.com For 2-(butylthio)pyrimidine derivatives, DFT calculations, often using the B3LYP method, are employed to achieve this. nih.govresearchgate.net These calculations determine key geometric parameters such as bond lengths and angles. nih.gov

Once the geometry is optimized, the electronic structure of the molecule can be analyzed. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a crucial parameter, as it relates to the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which can be relevant for its potential applications in areas like optoelectronics. nih.gov

Prediction of Spectroscopic Data (IR, NMR, UV-Vis) and Correlation with Experimental Data

DFT calculations are highly effective in predicting various spectroscopic data, which can then be compared with experimental results for validation. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies of the molecule. researchgate.net These calculated frequencies are often scaled to better match experimental data. nih.gov For instance, the characteristic vibrations of functional groups in pyrimidine (B1678525) derivatives, such as C=N and C-H stretching, can be identified. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.govmdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption bands observed experimentally. lehigh.edu The calculations can be performed in both the gas phase and in different solvents to understand the effect of the environment on the electronic properties. researchgate.net

The strong correlation often found between theoretical and experimental spectroscopic data provides confidence in the accuracy of the computational models used. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity. nih.govresearchgate.netsemanticscholar.org These maps show regions of positive, negative, and neutral electrostatic potential, which are typically color-coded. nih.govsemanticscholar.org The red areas indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas represent electron-poor regions, prone to nucleophilic attack. semanticscholar.org MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. semanticscholar.orgresearchgate.net

Hirshfeld Surface Analysis: This method is used to investigate intermolecular interactions in the crystalline state. nih.gov By mapping properties like d_norm onto the Hirshfeld surface, researchers can identify and quantify various intermolecular contacts, such as hydrogen bonds and C-H···π interactions. nih.govresearchgate.net Fingerprint plots derived from the Hirshfeld surface provide a summary of these interactions, with different types of contacts appearing as distinct patterns. nih.gov

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict how a small molecule (ligand), such as a 2-(butylthio)pyrimidine derivative, interacts with a large biological molecule, typically a protein (receptor). remedypublications.comekb.eg These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. remedypublications.comnih.gov

Ligand-Protein Interactions and Binding Mode Analysis

Molecular docking simulations predict the preferred orientation and conformation of a ligand when it binds to a receptor's active site. uomustansiriyah.edu.iq This allows for a detailed analysis of the interactions between the ligand and the protein's amino acid residues. researchgate.net Common types of interactions include:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-protein complexes. nih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein. rsc.org

Aromatic Stacking: This involves interactions between aromatic rings of the ligand and the protein. tcmsp-e.com

By visualizing the docked pose, researchers can identify the key residues involved in binding and understand the structural basis for the ligand's activity. researchgate.nettcmsp-e.com

Prediction of Binding Affinities and Target Inhibition

A primary goal of molecular docking is to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. nih.govnih.gov Docking programs use scoring functions to estimate this affinity, often expressed as a binding energy value (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable complex and potentially a more potent inhibitor. nih.gov

These predicted binding affinities can be used to rank a series of compounds and prioritize them for further experimental testing. nih.gov For example, studies on pyrimidine derivatives targeting enzymes like cyclooxygenase-2 (COX-2) have used docking to predict which compounds are likely to be the most effective inhibitors. uomustansiriyah.edu.iqmdpi.com Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules and guiding the design of more potent derivatives.

In the study of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which include compounds with a sec-butylthio group, a 3D-QSAR analysis was conducted to explore the structure-activity relationships concerning their antifungal activity against Rhizoctonia solani. nih.govresearchgate.net A statistically significant CoMFA model was developed based on a common substructure-based alignment. This model demonstrated good predictive power, which is essential for the rational design of new, more effective antifungal agents. nih.govresearchgate.net

Similarly, QSAR studies have been applied to other pyrimidine derivatives to predict their activity as inhibitors of various biological targets. For instance, models for furopyrimidine and thienopyrimidine derivatives as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors have been developed using multiple linear regression (MLR) and artificial neural networks (ANN). nih.govmui.ac.ir The results indicated that non-linear methods like ANN can be particularly powerful for predicting the pharmacological activity of these compounds due to complex structure-activity relationships. nih.govmui.ac.ir While not focused specifically on 2-(butylthio)pyrimidine, these studies highlight the applicability of predictive modeling for this class of compounds.

The table below summarizes the statistical parameters of a predictive CoMFA model developed for 1,2,4-triazolo[1,5-a]pyrimidine derivatives.

Table 1: Statistical Validation of a CoMFA Model for Antifungal Pyrimidine Derivatives nih.govresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| Cross-validated correlation coefficient (q²) | 0.588 | Indicates the predictive ability of the model, determined by the leave-one-out (LOO) method. |

| Non-cross-validated correlation coefficient (r²) | 0.929 | Represents the goodness of fit of the model to the training set data. |

| Standard Error of Prediction (SEP) | 0.302 | Measures the accuracy of the predictions made by the model. |

| F-statistic | 85.461 | Indicates the statistical significance of the regression model. |

A primary outcome of QSAR and CoMFA studies is the identification of key structural features that enhance or diminish the biological activity of the compounds.

For antifungal 1,2,4-triazolo[1,5-a]pyrimidine derivatives, CoMFA contour maps provided insights into the structure-activity relationship. nih.gov Based on this analysis, a new compound, 2-(1-(5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)ethylthio)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (compound 9j), was designed and synthesized. It exhibited significantly higher antifungal activity (EC₅₀ = 3.34 µg/mL) compared to the initial lead compound, 2-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)-methylthio)-5,7-dimethyl-1,2,4-triazolo-[1,5-a]pyrimidine (compound 8r, EC₅₀ = 6.57 µg/mL). nih.govresearchgate.net This demonstrates how the model successfully guided the structural modification to improve potency.

In a separate study on N-(4-alkoxyphenyl)-N'-(2-alkylthio-6-methyl-4-pyrimidinyl)thiocarbamides, the nature of the alkylthio substituent at the 2-position of the pyrimidine ring was found to be critical for anti-inflammatory activity. lmaleidykla.lt Compounds with a lipophilic butylthio group at this position exhibited anti-inflammatory properties, whereas those with a methylthio group stimulated the inflammation process. lmaleidykla.lt Specifically, N-(4-butoxyphenyl)-N'-(2-butylthio-6-methyl-4-pyrimidinyl)thiocarbamide showed the best anti-inflammatory activity, comparable to that of acetylsalicylic acid. lmaleidykla.lt

Investigations into thieno[2,3-d]pyrimidine-4-one derivatives as antitumor agents also revealed important structural determinants. acs.orgnih.gov The introduction of an electron-withdrawing nitro group was found to increase antitumor activity. Furthermore, incorporating unsaturation in the structure, as seen in certain derivatives, led to more potent antitumor effects compared to their saturated counterparts. acs.orgnih.gov The 2-(butylthio) derivatives were among the compounds synthesized and evaluated in this context. acs.orgnih.gov

Table 2: Influence of the 2-Alkylthio Substituent on Anti-inflammatory Activity lmaleidykla.lt

| Compound | Substituent at Position 2 | Observed Effect |

|---|---|---|

| N-(4-alkoxyphenyl)-N'-(2-methylthio-6-methyl-4-pyrimidinyl)thiocarbamides (Compounds 5-7) | Methylthio | Stimulates inflammation |

| N-(4-alkoxyphenyl)-N'-(2-butylthio-6-methyl-4-pyrimidinyl)thiocarbamides (Compounds 8-10) | Butylthio | Inhibits inflammation |

Tautomeric Equilibrium Studies

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a crucial consideration in heterocyclic chemistry as different tautomers can exhibit distinct chemical and biological properties. For pyrimidine derivatives, several tautomeric forms are often possible, such as amino-imino and keto-enol (or thione-thiol) equilibria.

A study on 2-azido-4-(butylthio)pyrido[3,2-d]pyrimidine, a fused pyrimidine system, investigated the azide-tetrazole tautomerism in detail. mdpi.com Using ¹H NMR in a chloroform-d (B32938) (CDCl₃) solution, it was determined that the compound exists as a mixture of the azide (B81097) and tetrazole tautomers. The equilibrium heavily favors the cyclized tetrazole form, 5-(butylthio)pyrido[2,3-e]tetrazolo[1,5-a]pyrimidine, over the open-chain azide tautomer. mdpi.com The position of this equilibrium was found to be solvent-dependent, with more polar solvents further favoring the tetrazole form. mdpi.com

In another investigation involving the synthesis of 2-(substituted thio)pyrimidin-4-ones, the potential for thiol-thione tautomerism was considered. nih.gov NMR spectral data for the synthesized pyrimidin-4-one precursors indicated the presence of only the thiol tautomer, as evidenced by a signal for the SH proton. nih.gov Theoretical studies on other 2-mercapto pyrimidine derivatives have also been conducted to calculate thermodynamic parameters for the tautomeric equilibrium. researchgate.net

The table below presents quantitative data on the tautomeric equilibrium for a 2-(butylthio)pyrimidine derivative.

Table 3: Tautomeric Equilibrium of 2-Azido-4-(butylthio)pyrido[3,2-d]pyrimidine in CDCl₃ mdpi.com

| Tautomer | Structure | Ratio (%) |

|---|---|---|

| Azide Form (3aA) | 2-Azido-4-(butylthio)pyrido[3,2-d]pyrimidine | 11 |

| Tetrazole Form (3a) | 5-(butylthio)pyrido[2,3-e]tetrazolo[1,5-a]pyrimidine | 89 |

Theoretical Thermodynamic and Kinetic Studies (e.g., Free Radical Scavenging Mechanisms)

Theoretical studies, often employing methods like Density Functional Theory (DFT), provide deep insights into the stability, reactivity, and potential mechanisms of action of molecules. These investigations can elucidate thermodynamic properties governing equilibria and kinetic factors of reactions.

Thermodynamic values for the azide-tetrazole tautomerization of fused pyrimidine derivatives, including a butylthio-substituted compound, have been determined using variable temperature ¹H NMR. mdpi.comresearchgate.net The calculated negative Gibbs free energy (ΔG) confirms that the tetrazole form is the major tautomer at room temperature, while the negative enthalpy (ΔH) indicates it is also the more energetically stable form. mdpi.comresearchgate.net These thermodynamic parameters are crucial for understanding the relative stability and distribution of tautomers under different conditions.

Pyrimidine derivatives are also known for their potential as antioxidant agents, capable of scavenging free radicals. nih.gov A library of substituted pyrimidines was evaluated for free radical scavenging activity using the DPPH (2,2-diphenyl-1-picryl-hydrazyl) assay. arxiv.org Many of the synthesized compounds showed good activity, with IC₅₀ values ranging from 42.9 µM to 438.3 µM. arxiv.org While this study did not specifically report on a 2-(butylthio) derivative, it established a structure-activity relationship, identifying compounds with potent scavenging capabilities. arxiv.org Theoretical studies on pyrimidine derivatives have used quantum chemical calculations to explain their reactivity and potential as corrosion inhibitors, which can be related to their electronic structure and ability to interact with other species. ijcce.ac.ir Kinetic studies on other phenolic compounds have been used to determine stoichiometric factors for radical scavenging, providing a quantitative measure of antioxidant efficiency. nih.gov Such theoretical and kinetic approaches are applicable to understanding the free radical scavenging mechanisms of 2-(butylthio)pyrimidine derivatives.

Table 4: Thermodynamic Parameters for Azide-Tetrazole Tautomerism of Fused Pyrimidines mdpi.comresearchgate.net

| Thermodynamic Parameter | Value Range (for the series) | Interpretation |

|---|---|---|

| Gibbs Free Energy (ΔG₂₉₈) | -3.33 to -7.52 kJ/mol | The negative value indicates the tautomerization to the tetrazole form is spontaneous at 298 K. |

| Enthalpy (ΔH) | -19.92 to -48.02 kJ/mol | The negative value indicates the process is exothermic, and the tetrazole form is energetically more stable. |

| Entropy (ΔS) | -43.74 to -143.27 J/mol·K | The negative value suggests a transition to a more ordered state (cyclized tetrazole). |

Compound Index

Chemical Reactivity and Functionalization Strategies of 2 Butylthio Pyrimidine

Modification of the Butylthio Group

The sulfur-containing substituent at the C2 position is a key handle for functionalization. Its reactivity is dominated by oxidation at the sulfur atom and cleavage of the carbon-sulfur bond.

The thioether linkage in 2-(butylthio)pyrimidine can be readily oxidized to afford the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. These oxidation reactions enhance the leaving group ability of the substituent, transforming it from a poorly displaceable group into a highly reactive one suitable for nucleophilic substitution.

The oxidation of alkylthiopyrimidines is a common strategy in pyrimidine (B1678525) chemistry. mdpi.comresearchgate.net Generally, the oxidation of thioethers to sulfoxides and sulfones can be challenging to control, often resulting in a mixture of products. nih.gov However, specific reagents can be employed for selective oxidation. For instance, the sulfoxidation of pyrimidine thioate derivatives has been successfully achieved using hydrogen peroxide in glacial acetic acid, yielding a variety of pyrimidine sulfonyl compounds. researchgate.netnih.gov This transformation is significant because the resulting sulfonyl group is an excellent leaving group, facilitating subsequent reactions. mdpi.com

Table 1: Oxidation Reactions of Alkylthiopyrimidines

| Starting Material | Oxidizing Agent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| Pyrimidine thioates | Hydrogen peroxide, Glacial acetic acid | Pyrimidine sulfonyl methanone (B1245722) derivatives | researchgate.net, nih.gov |

Detailed research findings indicate that the oxidation state of the sulfur atom significantly influences the chemical properties of the pyrimidine derivative. The electron-withdrawing nature of the sulfonyl group deactivates the pyrimidine ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the C2 position.

Following oxidation, the resulting sulfinyl or, more commonly, sulfonyl group can be displaced by a variety of nucleophiles. This two-step sequence of oxidation followed by nucleophilic substitution is a powerful method for introducing diverse functional groups at the C2 position that are not accessible through direct substitution of the thioether.

A prime example is the introduction of a cyano group. The direct displacement of a thioether is not feasible. However, after oxidation to the corresponding sulfone, the resulting sulfinate anion is an excellent leaving group and is readily displaced by cyanide ions. mdpi.com This strategy has been employed in the synthesis of various cyanopyrimidines, starting from precursor thioethers. researchgate.net For example, 4,6-dimethoxy-2-(methylthio)pyrimidine is first oxidized to the sulfone, which is then treated with potassium cyanide (KCN) to yield 4,6-dimethoxypyrimidine-2-carbonitrile. mdpi.comresearchgate.net This method highlights the utility of the thioether as a masked reactive site.

Reactions at Other Positions of the Pyrimidine Ring

While the butylthio group provides a key reaction center, the pyrimidine ring itself is susceptible to various transformations, particularly nucleophilic aromatic substitution (SNAr) at positions activated by electron-withdrawing groups or the inherent electron-deficient nature of the pyrimidine ring.

The pyrimidine ring, especially when substituted with good leaving groups like halides, can undergo nucleophilic aromatic substitution (SNAr). While the 2-(butylthio) group itself is not a leaving group, its presence influences the reactivity of other positions. In related heterocyclic systems, such as 2,4-diazidopyrido[3,2-d]pyrimidine, SNAr reactions with a range of nitrogen, oxygen, and sulfur nucleophiles proceed readily, with N- and S-nucleophiles generally providing higher yields (47% to 98%) than O-nucleophiles (20–32%). mdpi.comresearchgate.net

Thiols and their conjugate bases, thiolates, are particularly potent nucleophiles in SNAr reactions due to the high polarizability of sulfur. libretexts.orgyoutube.com This makes them effective for displacing leaving groups on electron-deficient heteroaromatic rings. chemrxiv.org The reaction of amines and thiols with electrophilic heterocyclic systems is a common strategy for building complex molecules. nih.gov The substitution pattern on the pyrimidine ring dictates the regioselectivity of these reactions.

Table 2: Representative Nucleophilic Substitution on Fused Pyrimidine Systems

| Substrate | Nucleophile Type | Product Type | Yield Range | Reference(s) |

|---|---|---|---|---|

| 2,4-Diazidopyrido[3,2-d]pyrimidine | N-Nucleophiles, S-Nucleophiles | Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | 47-98% | mdpi.com, researchgate.net |

The pyrido[3,2-d]pyrimidine (B1256433) ring system, an analogue of purine (B94841), is a significant scaffold in medicinal chemistry. mdpi.com Functionalization of this fused system allows for the synthesis of potent and selective biological inhibitors. nih.gov The synthetic strategies often involve building the pyrimidine or pyridine (B92270) portion onto a pre-existing ring. SNAr reactions are a key method for modifying these systems, allowing for the introduction of various side chains by displacing leaving groups like azides or halides with nucleophiles. mdpi.comresearchgate.net The development of new synthetic routes to functionalized pyrido[2,3-d]pyrimidines and related fused systems is an active area of research, driven by their diverse biological activities. bohrium.comresearchgate.net

The introduction of cyano, amino, and hydroxyl groups onto the pyrimidine ring is essential for creating precursors for more complex heterocyclic systems and for tuning the electronic and biological properties of the molecule.

As discussed previously (Section 5.1.2), the cyano group is effectively introduced at the C2 position via an oxidation-displacement strategy starting from a 2-alkylthio derivative. mdpi.comresearchgate.net

Amino groups can be introduced through nucleophilic substitution of a suitable leaving group (e.g., a halide) with ammonia (B1221849) or an amine. The synthesis of 2-aminopyrimidine (B69317) derivatives is a common transformation in the preparation of bioactive molecules. nih.gov The chemistry of 2-amino-3-cyanopyridines, which are closely related structures, is well-developed, showcasing the utility of the amino and cyano groups as handles for further cyclization and functionalization reactions. researchgate.net

Hydroxyl groups can be introduced by the hydrolysis of precursor functional groups or via SNAr with hydroxide (B78521) ions or other oxygen nucleophiles. However, reactions with O-nucleophiles can sometimes result in lower yields compared to those with N- or S-nucleophiles. mdpi.comresearchgate.net

Annulation and Fusion Reactions

Annulation and fusion reactions involving the 2-(butylthio)pyrimidine core are pivotal in constructing polycyclic heteroaromatic compounds of significant chemical and biological interest. These reactions typically involve the formation of new rings fused to the pyrimidine moiety, leading to diverse and complex molecular architectures.

Formation of Thienopyrimidine Scaffolds

The synthesis of thienopyrimidine scaffolds from 2-(butylthio)pyrimidine is a less commonly documented transformation compared to other annulation strategies. The primary approaches for constructing the thieno[2,3-d]pyrimidine (B153573) system, a prominent isomer of thienopyrimidine, generally involve either building the pyrimidine ring onto a pre-functionalized thiophene (B33073) or constructing the thiophene ring onto a pyrimidine precursor. researchgate.netencyclopedia.pub

Another versatile method for synthesizing 2-aminothiophenes, which are key precursors for thienopyrimidines, is the Gewald reaction. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.orgsemanticscholar.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org However, the direct application of the Gewald reaction where 2-(butylthio)pyrimidine itself acts as a starting material for the annulation of a thiophene ring is not explicitly described in the surveyed literature.

While a direct one-step annulation of a thiophene ring onto the 2-(butylthio)pyrimidine core is not well-documented, the related 2-mercaptopyrimidine (B73435) derivatives can be utilized as precursors for thienopyrimidine synthesis. For instance, a pyrimidine-2-thione can be S-alkylated with an appropriate α-halo carbonyl compound, followed by intramolecular cyclization to furnish the thieno[2,3-d]pyrimidine scaffold.

| Starting Material | Reagents | Product | Reference |

| Pyrimidine-2-thione derivative | 1. α-halo ketone/ester 2. Base | Thieno[2,3-d]pyrimidine derivative | researchgate.net |

This table illustrates a general synthetic approach to thienopyrimidines from pyrimidine-2-thiones, which are structurally related to 2-(butylthio)pyrimidine.

Creation of Triazolo[1,5-a]pyrimidine Systems

The synthesis of triazolo[1,5-a]pyrimidine systems from 2-(butylthio)pyrimidine typically proceeds through a two-step sequence. The initial and crucial step involves the nucleophilic substitution of the butylthio group by hydrazine (B178648) hydrate (B1144303) to form a 2-hydrazinopyrimidine (B184050) intermediate. This transformation is a key gateway to a variety of fused pyrimidine heterocycles.

The reaction of 2-alkylthiopyrimidines with hydrazine hydrate is a known method for the preparation of 2-hydrazinopyrimidines. researchgate.net For instance, 4-chloro-2-benzylthiopyrimidine reacts with hydrazine hydrate to yield 4-hydrazino-2-benzylthiopyrimidine. researchgate.net A patented method also describes the synthesis of 2-hydrazino-substituted pyrimidines from 2-thiol-substituted pyrimidines via an intermediate sulfonylacetate derivative, which is then reacted with hydrazine hydrate. google.com

Once the 2-hydrazinopyrimidine intermediate is obtained, it can undergo cyclization with various one-carbon synthons to furnish the triazolo[1,5-a]pyrimidine ring system. Common reagents for this cyclization include triethyl orthoformate, formic acid, or other carboxylic acids. nih.govresearchgate.netresearchgate.netnih.gov The reaction with triethyl orthoformate, for example, introduces the C2 carbon of the triazole ring, leading to the formation of the fused triazole ring.

A general representation of this two-step synthesis is outlined below:

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | Pyrimidine, 2-(butylthio)- | Hydrazine hydrate | 2-Hydrazinopyrimidine | researchgate.netgoogle.com |

| 2 | 2-Hydrazinopyrimidine | Triethyl orthoformate / Formic acid | Triazolo[1,5-a]pyrimidine | nih.govresearchgate.netresearchgate.netnih.gov |

This table outlines the two-step synthetic pathway from 2-(butylthio)pyrimidine to the triazolo[1,5-a]pyrimidine system.

Detailed research has shown that the cyclization of 2-hydrazinopyrimidines can be efficiently achieved under various conditions. For example, refluxing the hydrazino intermediate with formic acid or an orthoester provides a direct route to the desired triazolo[1,5-a]pyrimidine core.

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

The construction of the thiazolo[3,2-a]pyrimidine ring system from 2-(butylthio)pyrimidine is a well-established and efficient process. This transformation is typically achieved through the reaction of the corresponding pyrimidine-2-thione with an α-halo ketone. researchgate.netnih.gov The butylthio group in 2-(butylthio)pyrimidine can be considered a protected form of the thione, and its conversion to the thione or direct reaction under certain conditions allows for this annulation.

The reaction proceeds via an initial S-alkylation of the pyrimidine-2-thione with the α-halo ketone, followed by an intramolecular cyclization. researchgate.net This Hantzsch-type thiazole (B1198619) synthesis is a versatile method for constructing the thiazole ring fused to the pyrimidine core. researchgate.net

A variety of α-halo ketones can be employed in this reaction, leading to a diverse range of substituted thiazolo[3,2-a]pyrimidine derivatives. The reaction conditions are generally mild, often involving refluxing the reactants in a suitable solvent such as ethanol (B145695) or acetonitrile, sometimes in the presence of a base or an acid catalyst. nih.gov For instance, the one-pot synthesis of thiazolo[3,2-a]pyrimidine hydrobromide derivatives has been achieved by the α-bromination of a ketone with N-Bromosuccinimide (NBS) followed by cyclization with a 3,4-dihydropyrimidine-2(1H)-thione in the presence of p-toluenesulfonic acid (PTSA). nih.gov

The general reaction scheme is as follows:

| Pyrimidine Precursor | α-Halo Ketone | Conditions | Product | Reference |

| Pyrimidine-2-thione | Substituted 2-bromo-1-phenylethanone | Reflux in ethanol | 5H-Thiazolo[3,2-a]pyrimidine derivative | researchgate.net |

| 3,4-Dihydropyrimidine-2(1H)-thione | In situ generated α-bromo ketone (from ketone + NBS) | p-Toluenesulfonic acid, Acetonitrile | Thiazolo[3,2-a]pyrimidine hydrobromide | nih.gov |

| 6-Ethylthiouracil | Bromoacetic acid | Anhydrous sodium acetate, Acetic anhydride, Acetic acid | 2-Arylidene-thiazolo[3,2-a]pyrimidine | rsc.org |

This interactive data table summarizes various synthetic routes to thiazolo[3,2-a]pyrimidine derivatives starting from pyrimidine-2-thione precursors.

The versatility of this method allows for the introduction of various substituents onto the thiazole and pyrimidine rings, enabling the synthesis of a library of compounds for further investigation.

In Vitro Biological Activities and Mechanistic Pathways of 2 Butylthio Pyrimidine Derivatives

Antimicrobial Activities (In Vitro)

Derivatives of 2-(butylthio)pyrimidine have demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacteria, fungi, and viruses in laboratory settings.

Antibacterial Evaluation against Specific Strains

The antibacterial potential of 2-(butylthio)pyrimidine derivatives has been assessed against various Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit the growth of clinically relevant strains. For instance, some thiopyrimidine derivatives have shown activity against Streptococcus pyogenes and Branhamella catarrhalis. researchgate.net

Research has indicated that Gram-positive bacteria are generally more susceptible to these compounds than Gram-negative bacteria. researchgate.net For example, Bacillus cereus has been found to be particularly sensitive, while Escherichia coli often shows more resistance. researchgate.net In one study, several 2-thiopyrimidine derivatives demonstrated significant antibacterial activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, with some compounds being more active against S. aureus. scirp.org Specifically, a derivative with a nitro group at the 3-position and a methyl group at the 4-position of a benzyl (B1604629) ring attached to the thio group showed enhanced activity against S. aureus. scirp.org

Further investigations into 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine scaffolds revealed broad-spectrum antibacterial activity. nih.govresearchgate.net One of the most potent compounds from this series, featuring a 4-chlorophenyl substituent, displayed a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate S. aureus strain (Mu50) and 2 µg/mL against other tested strains. nih.govresearchgate.net This derivative also showed potent activity against Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov

Table 1: Antibacterial Activity of Selected 2-(Butylthio)pyrimidine Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| 2-(Cyclohexylmethylthio)pyrimidine-4(3H)-one | Streptococcus pyogenes, Branhamella catarrhalis | Complete inhibition | researchgate.net |

| Thiophenyl-pyrimidine derivative (F20) | Gram-positive strains (including MRSA and VREs) | Strong antibacterial activity, with MIC values from 24 to 48 μg/mL. nih.gov | nih.gov |

| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine with 4-chlorophenyl substituent (Compound 12) | S. aureus (Mu50), S. pneumoniae, E. faecium, E. faecalis | Potent activity, MIC of 1 µg/mL against S. aureus (Mu50). nih.govresearchgate.net | nih.govresearchgate.net |

| 2-Thiopyrimidine derivatives | Multidrug-resistant E. coli and S. aureus | Good sensitivity, with some compounds more active against S. aureus. scirp.org | scirp.org |

Antifungal Evaluation against Specific Fungi

In addition to their antibacterial properties, 2-(butylthio)pyrimidine derivatives have been evaluated for their in vitro antifungal activity. One study reported that 2-(cyclohexylmethylthio)pyrimidine-4(3H)-one exhibited antifungal action against Candida albicans. researchgate.net

A series of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their antifungal activities against Rhizoctonia solani. researchgate.netnih.gov Among these, 2-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)-methylthio)-5-dimethyl-1,2,4-triazolo-[1,5-a]pyrimidine was identified as having the highest antifungal activity. researchgate.netnih.gov Further design and synthesis led to 2-(1-(5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)ethylthio)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, which displayed even higher activity. nih.gov

Other studies have explored pyrimidine (B1678525) derivatives against a panel of plant pathogenic fungi. For instance, some pyrimidine derivatives containing an amide moiety showed significant inhibition rates against Botryosphaeria dothidea and Phomopsis sp. nih.govfrontiersin.org One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited excellent activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was better than the commercial fungicide Pyrimethanil. nih.gov

Table 2: Antifungal Activity of Selected 2-(Butylthio)pyrimidine Derivatives

| Compound/Derivative | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| 2-(Cyclohexylmethylthio)pyrimidine-4(3H)-one | Candida albicans | Antifungal action observed. researchgate.net | researchgate.net |

| 2-((5-(sec-Butylthio)-1,3,4-oxadiazol-2-yl)-methylthio)-5-dimethyl-1,2,4-triazolo-[1,5-a]pyrimidine | Rhizoctonia solani | Highest antifungal activity in its series. researchgate.netnih.gov | researchgate.netnih.gov |

| 2-(1-(5-(sec-Butylthio)-1,3,4-oxadiazol-2-yl)ethylthio)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine | Rhizoctonia solani | Displayed much higher activity than the parent compound. nih.gov | nih.gov |

| 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | Excellent antifungal activity (EC50 = 10.5 μg/ml). nih.gov | nih.gov |

Antiviral Evaluation (e.g., against SARS-CoV-2 Mpro, HIV-1)

The antiviral potential of 2-(butylthio)pyrimidine derivatives has been an area of active research, particularly in the context of emerging viral threats. Some 2-thiopyrimidine derivatives have been investigated for their activity against various viruses. ekb.eg

In the search for treatments for COVID-19, several pyrimidine derivatives have been evaluated for their ability to inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. mdpi.comnih.gov Molecular docking studies have been employed to predict the binding affinity of these compounds to the active site of Mpro. mdpi.comnih.gov Subsequent in vitro antiviral assays have confirmed the activity of some of these derivatives against SARS-CoV-2. mdpi.comnih.gov For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives showed promising antiviral activity against a SARS-CoV-2 strain, with some compounds exhibiting lower IC50 values than the protease inhibitor Lopinavir. mdpi.com

Other studies have evaluated pyrimido[4,5-d]pyrimidines against a broad panel of viruses, including influenza viruses, yellow fever virus, Zika virus, and several human coronaviruses. mdpi.com While the direct evaluation of "2-(butylthio)pyrimidine" against HIV-1 is not extensively detailed in the provided context, the broader class of pyrimidine derivatives is known to be explored for anti-HIV activities. researchgate.net

Proposed Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

The antimicrobial effects of 2-(butylthio)pyrimidine derivatives are believed to stem from their ability to interfere with essential cellular processes in pathogens, often through enzyme inhibition.

For antibacterial action, one proposed mechanism is the inhibition of bacterial cell division. nih.gov A thiophenyl-pyrimidine derivative was found to inhibit the polymerization and GTPase activity of FtsZ, a key protein in bacterial cytokinesis. nih.gov This disruption of FtsZ function leads to a bactericidal effect. nih.gov

In the context of antiviral activity, particularly against SARS-CoV-2, the primary mechanism explored is the inhibition of the main protease (Mpro). mdpi.comnih.gov By binding to the active site of Mpro, these pyrimidine derivatives can block its function, thereby preventing the processing of viral polyproteins and inhibiting viral replication. mdpi.com

For antifungal activity, while the precise mechanisms for many 2-(butylthio)pyrimidine derivatives are still under investigation, it is generally understood that pyrimidine analogs can interfere with nucleic acid and protein synthesis in fungal cells. nih.gov

Anticancer Activities (In Vitro)

The cytotoxic effects of 2-(butylthio)pyrimidine derivatives against various human cancer cell lines have been a significant focus of research, revealing their potential as anticancer agents.

Cytotoxicity against Various Human Tumor Cell Lines

A number of studies have demonstrated the in vitro anticancer activity of 2-(butylthio)pyrimidine and its derivatives against a panel of human tumor cell lines.

One such derivative, 2-(Butylthio)-4-phenyl-6-(pyridine-2-ylamino)pyrimidine-5-carbonitrile, displayed potent cytotoxicity against HCT-116 (colon), HepG-2 (liver), MCF-7 (breast), and A549 (lung) cancer cell lines, with IC50 values of 3.37, 3.04, 4.14, and 2.40 μM, respectively. ekb.eg These values were significantly lower than those of the standard drug erlotinib (B232). ekb.eg

Thieno[2,3-d]pyrimidine-4-one derivatives have also been synthesized and evaluated for their anticancer activity. acs.org Compounds from this series exhibited potent growth inhibition against the majority of the NCI 60 cell lines. acs.org One of the most active compounds showed 7-fold better activity than the standard antitumor agent 5-fluorouracil. acs.org

Furthermore, 2-(Butylthio)pyrimidine-5-carbaldehyde has been identified as a neutralizing agent that inhibits the proliferation of cancer cells by binding to their cell membranes and blocking the cyclic AMP receptor. biosynth.com

Table 3: Cytotoxicity of Selected 2-(Butylthio)pyrimidine Derivatives against Human Tumor Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Butylthio)-4-phenyl-6-(pyridine-2-ylamino)pyrimidine-5-carbonitrile | HCT-116 (Colon) | 3.37 | ekb.eg |

| HepG-2 (Liver) | 3.04 | ekb.eg | |

| MCF-7 (Breast) | 4.14 | ekb.eg | |

| A549 (Lung) | 2.40 | ekb.eg | |

| Thieno[2,3-d]pyrimidine-4-one derivative (Compound 20) | SNB-75 (CNS) | - | acs.org |

| Thiazolo[4,5-d]pyrimidine derivative (Compound 3b) | Multiple (NCI-60) | - | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivatives (3a, 3c, 3f, 3i) | SK-MEL-2 (Melanoma) | Good activity | researchgate.net |

| MCF-7 (Breast) | Good activity (3f, 3h, 3i) | researchgate.net |

Inhibition of Specific Kinases (e.g., EGFR-TK, BTK)

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, and 2-(butylthio)pyrimidine derivatives are no exception. mdpi.com These compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a key player in cell proliferation and survival signaling pathways that is often dysregulated in various cancers. researchgate.netnih.gov

A series of novel pyrimidine-5-carbonitrile derivatives, designed as ATP-mimicking tyrosine kinase inhibitors, has shown significant in vitro cytotoxic activities against several human tumor cell lines. researchgate.net One particularly potent compound from this series, featuring a 2-(butylthio) moiety, demonstrated superior activity compared to the known EGFR inhibitor erlotinib against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines. researchgate.net This compound was found to be a highly effective inhibitor of both wild-type EGFR (EGFR WT) and the drug-resistant mutant EGFR T790M. researchgate.net The inhibitory action of such pyrimidine derivatives is crucial as EGFR overexpression is linked to numerous human solid tumors. researchgate.net The design of these molecules often involves creating fused pyrimidine scaffolds, such as thieno-pyrimidines, to enhance binding affinity with key amino acids in the kinase domain. nih.gov

Table 1: EGFR Tyrosine Kinase Inhibitory Activity of a 2-(Butylthio)pyrimidine Derivative

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 11b (a pyrimidine-5-carbonitrile derivative) | EGFR WT | 0.09 | researchgate.net |

| EGFR T790M | 4.03 |

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleotides, making it a prime target for cancer therapy. nih.govacs.org Inhibition of DHFR disrupts the production of thymidylate and purine (B94841) nucleotides, leading to the death of rapidly proliferating cancer cells. nih.govacs.org Thieno[2,3-d]pyrimidine (B153573) derivatives, which can incorporate a 2-(butylthio) group, have been identified as potent, nonclassical lipophilic DHFR inhibitors. nih.govacs.org These compounds are designed to mimic the binding of folic acid to the enzyme's active site. nih.gov

In one study, a series of 20 compounds with a thieno[2,3-d]pyrimidine-4-one scaffold was synthesized and evaluated. nih.gov A specific derivative, compound 20, which contains a 2-(butylthio) substituent, was identified as a more potent inhibitor of DHFR than methotrexate (B535133) (MTX), a classical DHFR inhibitor and widely used chemotherapy drug. nih.govacs.org This highlights the potential of the 2-(butylthio)pyrimidine scaffold in designing effective antitumor agents that target nucleotide synthesis pathways. nih.govacs.org

Table 2: DHFR Inhibitory Activity of a 2-(Butylthio)thieno[2,3-d]pyrimidine Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 20 (2-(butylthio)-3-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzo nih.govscirp.orgthieno[2,3-d]pyrimidin-4(3H)-one) | DHFR | 0.20 | nih.govacs.org |

| Methotrexate (MTX) (Reference Drug) | 0.22 |

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion. nih.gov Its persistent activation is a hallmark of many human cancers, including hepatocellular carcinoma (HCC), making it an attractive target for anticancer drug development. nih.gov

Research has shown that pyrimidine derivatives can effectively inhibit the STAT3 signaling pathway. A study on pyrimidine-2,4-diones (N-methyluracil derivatives) demonstrated that a lead compound, MNK8, exerted its cytotoxic effect by suppressing the constitutive phosphorylation of STAT3 at tyrosine 705 (STAT3Y705). nih.gov This inhibition prevents the dimerization, nuclear translocation, and DNA binding of STAT3, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1. nih.gov Furthermore, MNK8 was shown to reduce CXCL12-induced cell migration and invasion in vitro. nih.gov While this study focused on N-methyluracil derivatives, other research into 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives also points toward STAT3 inhibition as a potential anticancer mechanism for compounds containing the butylthio group. nih.gov

Interference with Nucleic Acid Synthesis